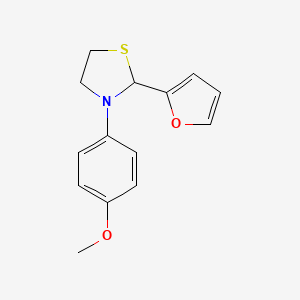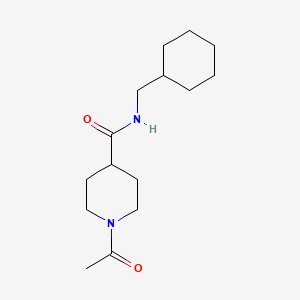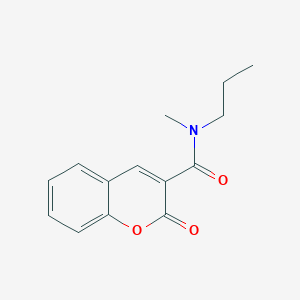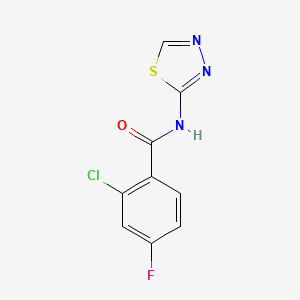
N-(1-isopropyl-2-methylpropyl)-2,2-dimethylpropanamide
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-2,2-dimethylpropanamide, commonly known as L-menthol, is a cyclic terpene alcohol that is widely used in the pharmaceutical, food, and cosmetic industries. It is a colorless, crystalline substance with a minty odor and taste. L-menthol is known for its cooling and soothing properties, which make it a popular ingredient in topical analgesics, cough drops, and mouthwashes.
Mecanismo De Acción
The mechanism of action of L-menthol is not fully understood, but it is believed to involve the activation of TRPM8 receptors, which are ion channels that are sensitive to cold temperatures. When L-menthol comes into contact with the skin or mucous membranes, it causes a cooling sensation that is mediated by the TRPM8 receptors. This cooling effect can provide relief from pain, itching, and irritation.
Biochemical and physiological effects:
L-menthol has several biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, which can help to reduce pain and inflammation. L-menthol has also been found to have antimicrobial properties, which make it effective against a wide range of bacteria and fungi. Additionally, L-menthol has been shown to have a calming effect on the nervous system, which can help to reduce stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-menthol has several advantages for use in lab experiments. It is a relatively safe and non-toxic substance that is widely available and easy to use. L-menthol is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, there are some limitations to the use of L-menthol in lab experiments. It has a strong odor and taste, which can make it difficult to work with in certain applications. Additionally, L-menthol can be volatile and evaporate quickly, which can affect the accuracy of some experiments.
Direcciones Futuras
There are several future directions for research on L-menthol. One area of interest is the development of new formulations and delivery methods for L-menthol, such as transdermal patches and inhalers. Another area of interest is the study of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of L-menthol. Additionally, there is a growing interest in the use of L-menthol as a natural preservative in food and cosmetic products, which could lead to new applications and markets for this versatile substance.
Aplicaciones Científicas De Investigación
L-menthol has been the subject of extensive scientific research due to its wide range of applications in the pharmaceutical, food, and cosmetic industries. Research has shown that L-menthol has analgesic, anti-inflammatory, and antimicrobial properties, which make it an effective ingredient in topical pain relief products and mouthwashes. L-menthol has also been found to have a cooling effect on the skin and mucous membranes, which can provide relief from itching, burning, and irritation.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-8(2)10(9(3)4)13-11(14)12(5,6)7/h8-10H,1-7H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVCHOJTXHBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)

![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)